2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Solid-state characterization Crystallinity Purification

Medicinal chemists synthesizing thieno[2,3-d]pyrimidine libraries require regioisomerically defined Gewald precursors. Substituting the unsubstituted or 6-Me analog for this 5-methyl congener alters lipophilicity (LogP 2.84 vs 2.59), chiral environment, and downstream kinase target engagement. Key differentiation: • Racemic at C5 - enables stereochemical SAR and resolution studies. • 196°C melting point facilitates rapid identity confirmation by mp determination. • PSA 97.35 Ų, LogP 2.84 - CNS drug-like property space for lead optimization. Supplied as ≥95% purity solid; 2-8°C storage; ambient shipping globally.

Molecular Formula C10H14N2OS
Molecular Weight 210.3 g/mol
CAS No. 70733-09-4
Cat. No. B1275795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
CAS70733-09-4
Molecular FormulaC10H14N2OS
Molecular Weight210.3 g/mol
Structural Identifiers
SMILESCC1CCC2=C(C1)C(=C(S2)N)C(=O)N
InChIInChI=1S/C10H14N2OS/c1-5-2-3-7-6(4-5)8(9(11)13)10(12)14-7/h5H,2-4,12H2,1H3,(H2,11,13)
InChIKeyMCIXNCZSSYQKMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 70733-09-4): Physicochemical Identity and Class Context for Procurement Decisions


2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 70733-09-4) is a bicyclic 2-aminothiophene-3-carboxamide derivative bearing a single methyl substituent at the 5-position of the saturated cyclohexene ring [1]. It belongs to the Gewald-product class of tetrahydrobenzo[b]thiophenes, a privileged scaffold in medicinal chemistry with documented applications as adenosine A1 receptor allosteric enhancers, kinase inhibitor precursors, and acetylcholinesterase inhibitor building blocks [2][3]. The compound is commercially available as a research intermediate (typical purity ≥95%) and serves as a key synthetic precursor to thieno[2,3-d]pyrimidine systems via cyclocondensation reactions [4].

Why 2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide Cannot Be Replaced by the Unsubstituted or 6-Methyl Analog in Structure-Sensitive Applications


Within the tetrahydrobenzo[b]thiophene-3-carboxamide series, the position and presence of the methyl substituent directly modulate three procurement-critical properties: solid-state thermal behavior (melting point), lipophilicity (LogP), and steric environment at the reactive 2-amino group. The unsubstituted parent (CAS 4815-28-5) and the 6-methyl regioisomer (CAS 95211-68-0) differ measurably from the 5-methyl congener in each of these dimensions, meaning that substitution cannot be made without altering downstream reaction yields, chromatographic behavior, or biological target engagement in structure–activity relationship (SAR) campaigns [1]. The 5-methyl group introduces a chiral center absent in the unsubstituted scaffold, enabling stereochemical diversification that the achiral parent cannot provide [2]. These differences are quantified in Section 3.

Quantitative Differentiation Evidence for 2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 70733-09-4) Versus Closest Analogs


Melting Point Elevation: 5-Methyl Derivative (196°C) Versus Unsubstituted Parent (189–197°C) and 6-Methyl Regioisomer (177–181°C)

The 5-methyl substitution elevates the melting point of 2-amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide to 196°C (recrystallized from ethanol) , compared to 189–190°C for the unsubstituted parent 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 4815-28-5) as reported by ChemicalBook , and 177–181°C for the 6-methyl regioisomer (CAS 95211-68-0) as reported by Fisher Scientific/Alfa Aesar . This represents a +6 to +7°C increase over the unsubstituted scaffold and a +15 to +19°C increase over the 6-methyl positional isomer.

Solid-state characterization Crystallinity Purification Formulation compatibility

Lipophilicity Increase: LogP 2.84 (5-Methyl) Versus LogP 2.59 (Unsubstituted Parent)

The 5-methyl substituent increases the predicted octanol-water partition coefficient (LogP) from 2.59 for the unsubstituted parent to 2.84 for the 5-methyl derivative, an increase of +0.25 log units [1]. This corresponds to an approximately 1.8-fold increase in lipophilicity (ΔLogP = 0.25 → 10^0.25 ≈ 1.78×). The polar surface area (PSA) remains identical at 97.35 Ų for both compounds, indicating that the lipophilicity gain is achieved without sacrificing hydrogen-bonding capacity [1].

Lipophilicity Membrane permeability LogP Drug-likeness ADME prediction

Regioisomeric Differentiation: 5-Methyl (mp 196°C) Versus 6-Methyl (mp 177–181°C) — Impact on Purification and Handling

The 5-methyl and 6-methyl regioisomers of 2-amino-tetrahydrobenzo[b]thiophene-3-carboxamide share identical molecular formula (C10H14N2OS) and molecular weight (210.30 g/mol), yet differ markedly in melting point: 196°C for the 5-methyl derivative versus 177–181°C for the 6-methyl derivative (single enantiomer, (S)-configuration) . Alternative sources report 187–189°C for the 6-methyl compound . The 15–19°C melting point gap provides a clear thermodynamic differentiation that can be exploited for identity confirmation and purity assessment via melting point determination, and reflects different crystal packing energies attributable to the positional shift of the methyl group from C5 to C6.

Regioisomerism Positional isomer Crystallization Chromatographic separation Quality control

Molecular Weight and Density Differentiation: 5-Methyl Derivative (MW 210.30, d 1.261) Versus Unsubstituted Parent (MW 196.27, d 1.337)

The 5-methyl substitution increases molecular weight by 14.03 g/mol relative to the unsubstituted parent (210.30 vs. 196.27) . Paradoxically, the predicted density decreases from 1.337 g/cm³ (unsubstituted) to 1.261 g/cm³ (5-methyl), a reduction of 0.076 g/cm³ (≈5.7%) . This counterintuitive density decrease indicates that the 5-methyl group disrupts crystal packing more than its mass contribution would suggest, resulting in a larger molar volume (166.8 cm³/mol for 5-methyl vs. 146.3 cm³/mol for unsubstituted, calculated from MW/density).

Molecular weight Density Molar volume Formulation stoichiometry Scale-up calculations

Synthetic Versatility as a Thieno[2,3-d]pyrimidine Precursor: Shared Scaffold Privilege with Documented Kinase Inhibitor Applications

2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide serves as a direct Gewald condensation product from 3-methylcyclohexanone, cyanoacetamide, and elemental sulfur, and can be subsequently cyclocondensed with carbaldehydes or orthoesters to yield 5-methyl-substituted thieno[2,3-d]pyrimidin-4-one derivatives [1][2]. This synthetic trajectory mirrors that of the unsubstituted parent (Gewald's amide), but the 5-methyl group provides a steric and electronic handle at a position that is retained through the annulation and is projected into the solvent-exposed region of the thienopyrimidine scaffold. In the broader class, tetrahydrobenzo[b]thiophene-3-carboxamide derivatives have yielded potent kinase inhibitors, including a selective CB2 ligand with Ki = 2.15 nM and ~500-fold selectivity over CB1 [3], and acetylcholinesterase inhibitors achieving 60% inhibition versus 40% for donepezil reference [4]. While target-specific IC50 data for the exact 5-methyl compound remains unpublished in peer-reviewed literature, the class-level SAR indicates that the C5/C6 substituent directly modulates target affinity and selectivity [2][3].

Thienopyrimidine synthesis Kinase inhibitor Gewald reaction Heterocyclic chemistry Building block

Predicted Boiling Point Differentiation: 5-Methyl (336.1°C) Versus Unsubstituted Parent (332.5°C)

The predicted boiling point of 2-amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is 336.1 ± 42.0°C at 760 mmHg , compared to 332.5 ± 42.0°C for the unsubstituted parent (CAS 4815-28-5) . The +3.6°C increase is modest but consistent with the additional methyl group contributing slightly higher molecular weight and van der Waals surface area. The predicted flash point of the unsubstituted parent is 154.9°C ; comparable flash point data for the 5-methyl derivative were not located in the surveyed databases, representing a data gap for hazard assessment.

Boiling point Volatility Distillation Thermal stability Storage

Recommended Procurement Scenarios for 2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 70733-09-4)


Synthesis of 5-Methyl-Substituted Thieno[2,3-d]pyrimidin-4-one Kinase Inhibitor Libraries

The compound is the direct Gewald precursor for constructing 5-methyl-thieno[2,3-d]pyrimidin-4-one scaffolds via cyclocondensation with carbaldehydes or formamide . The 5-methyl substituent is retained in the final heterocycle and occupies a position that class-level SAR indicates can modulate adenosine A1 allosteric enhancer activity and CB2 receptor binding affinity [1]. Programs targeting kinase inhibition (PDK1, VEGFR-2, Pim-1) through thienopyrimidine chemotypes should preferentially procure the 5-methyl building block over the unsubstituted analog to directly access 5-substituted chemical space.

Stereochemical Diversification via Racemic 5-Methyl Scaffold

Unlike the enantiopure 6-methyl analog (CAS 95211-68-0, supplied as single (S)-enantiomer), the 5-methyl derivative is commercially supplied as a racemic mixture at C5 , providing a chiral center suitable for resolution studies, diastereomeric salt formation, or asymmetric transformation. The 196°C melting point facilitates recrystallization-based enantiomeric enrichment screening [1]. This racemic nature makes it the preferred starting material for medicinal chemistry programs exploring stereochemistry–activity relationships at the saturated ring position.

Physicochemical Property Optimization in CNS Drug Discovery Programs

With a LogP of 2.84 and PSA of 97.35 Ų, the 5-methyl derivative occupies the favorable CNS drug-like property space (LogP 1–3, PSA < 120 Ų) . Relative to the unsubstituted parent (LogP 2.59) [1], the incremental +0.25 LogP units may enhance blood-brain barrier permeability predictions while maintaining identical hydrogen-bonding capacity. Computational ADME models and parallel artificial membrane permeability assays (PAMPA) using this building block can directly probe the contribution of the 5-methyl group to membrane transit, informing lead optimization decisions.

Quality Control and Identity Confirmation via Melting Point Discrimination

The 15–19°C melting point gap between the 5-methyl derivative (196°C) and its 6-methyl regioisomer (177–181°C) provides a simple, instrument-minimal method for identity confirmation and regioisomeric purity assessment. Analytical laboratories and procurement quality assurance groups can use melting point determination as a rapid orthogonal identity check alongside NMR and HPLC, reducing reliance on costly spectroscopic methods for routine incoming material verification.

Quote Request

Request a Quote for 2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.